

Molecular formula and weight of C.I. Reactive Orange 13

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Compound of Interest

Compound Name: Reactive orange 13

Cat. No.: B1172145

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Technical Guide: C.I. Reactive Orange 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of C.I. **Reactive Orange 13**, a versatile reactive dye. The information is curated for researchers and professionals in scientific fields, with a focus on its molecular characteristics and experimental applications.

Core Chemical Data

C.I. **Reactive Orange 13** is a single azo class reactive dye.[1] Key quantitative data regarding its molecular formula and weight are summarized below for easy reference.

Parameter	Value	References
Molecular Formula	C24H15CIN7Na3O10S3	[1]
C24H15ClN7O10S3-3Na		
Molecular Weight	762.04 g/mol	[1]

Experimental Protocols and Applications



C.I. **Reactive Orange 13** has several documented applications in research and environmental sciences. This section outlines the methodologies for some of its key uses.

Synthesis of C.I. Reactive Orange 13

The manufacturing process for C.I. **Reactive Orange 13** involves a multi-step chemical synthesis. While a detailed, public-domain protocol with precise quantities and reaction conditions is not readily available, the general manufacturing method involves the following key stages[1]:

- Diazotization: The process begins with the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid. This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
- Coupling Reaction: The resulting diazonium salt is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. This electrophilic substitution reaction forms the azo chromophore, which is responsible for the dye's color.
- Condensation: The product from the coupling reaction is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive triazine group, which allows the dye to form covalent bonds with substrates.
- Ammoniation: The final step involves ammoniation, where one of the chlorine atoms on the triazine ring is replaced by an amino group.

A generalized workflow for the synthesis of reactive dyes, including C.I. **Reactive Orange 13**, is illustrated in the diagram below.



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A generalized workflow for the synthesis of C.I. Reactive Orange 13.

Decolorization of Wastewater using Activated Carbon

C.I. **Reactive Orange 13** is a common dye found in textile industry effluents. Its removal is crucial for environmental remediation. One effective method is adsorption using activated carbon derived from agricultural waste. The following protocol details the decolorization of a solution containing C.I. **Reactive Orange 13** using activated carbon prepared from banana peels.

Materials and Equipment:

- C.I. **Reactive Orange 13** stock solution (e.g., 100 mg/L)
- Activated carbon from banana peels
- pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- · Orbital shaker
- UV-Vis Spectrophotometer
- Beakers or Erlenmeyer flasks
- Filter paper

Experimental Procedure:

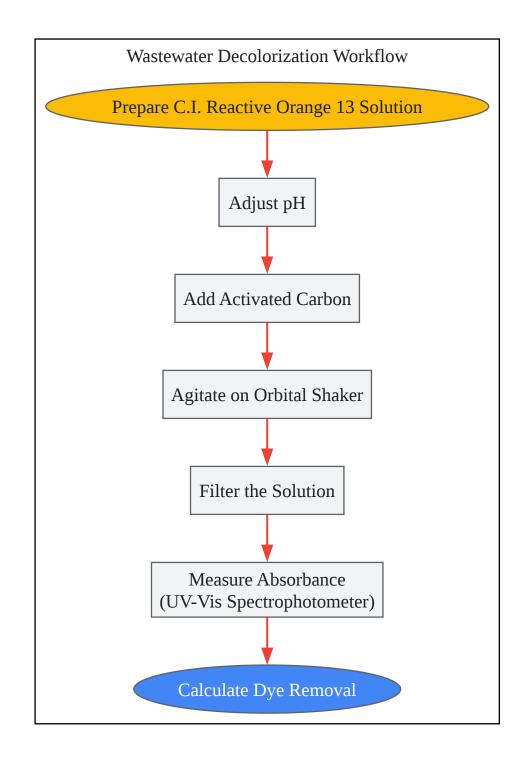
- Preparation of Activated Carbon from Banana Peels:
 - Collect and wash banana peels to remove dirt.
 - Sun-dry the peels until they are crisp.
 - Soak the dried peels overnight in a 60% phosphoric acid solution.
 - Partially carbonize the soaked peels in a muffle furnace at 200°C for 4 hours.



- Activate the material by heating in a furnace at 500°C for 120 minutes.
- Wash the activated carbon with distilled water and a 0.1 M sodium hydroxide solution to remove residual acid.
- Dry the final product in a hot air oven at 105°C for 5 hours.
- Grind and sieve the activated carbon to a uniform particle size.
- Batch Adsorption Experiments:
 - Prepare a series of beakers each containing a fixed volume of the C.I. Reactive Orange
 13 solution (e.g., 50 mL of 100 mg/L).
 - Adjust the pH of the solutions to desired values (e.g., a range from 2 to 10) using 0.1 M
 HCl or 0.1 M NaOH.
 - Add varying doses of the prepared activated carbon to the beakers (e.g., from 0.02 g to 1 g).
 - Place the beakers on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 180 minutes) at room temperature.
 - After agitation, filter the solutions to separate the activated carbon.
 - Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum wavelength of C.I. Reactive Orange 13 (approximately 489 nm).
 - Calculate the percentage of dye removal for each experimental condition.

The workflow for this experimental protocol is visualized in the diagram below.





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Experimental workflow for wastewater decolorization.

Bacterial Detection



C.I. **Reactive Orange 13** is reported to be useful for the detection of bacterial strains such as Legionella pneumophila and Pseudomonas aeruginosa. The principle of this application is that the dye reacts with metal ions to form a precipitate. The presence of bacteria can influence this reaction, and the resulting change in turbidity or viscosity of the solution can be measured.

While the general principle is established, a detailed, standardized experimental protocol for the use of C.I. **Reactive Orange 13** in bacterial detection is not widely available in scientific literature. A generalized procedure would likely involve:

- Preparation of Reagents: A solution of C.I. Reactive Orange 13 and a solution of a suitable metal salt would be prepared.
- Sample Incubation: The bacterial sample would be incubated with the dye and metal ion solutions under controlled conditions (e.g., specific temperature and time).
- Turbidity Measurement: The turbidity of the solution would be measured using a turbidimeter
 or a spectrophotometer at a specific wavelength (e.g., 600 nm). An increase or decrease in
 turbidity compared to a bacteria-free control would indicate the presence of the target
 bacteria.

Further research and development are needed to establish a validated and reproducible protocol for this application.

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References

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